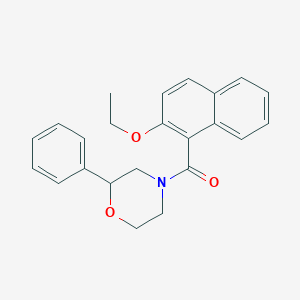

(2-Ethoxynaphthalen-1-yl)(2-phenylmorpholino)methanone

Description

(2-Ethoxynaphthalen-1-yl)(2-phenylmorpholino)methanone is a methanone derivative featuring a naphthalene moiety substituted with an ethoxy group at the 2-position and a morpholine ring bearing a phenyl substituent. This compound’s structural complexity arises from the combination of aromatic, ether, and heterocyclic functionalities, making it a candidate for diverse applications in medicinal chemistry and materials science.

Properties

IUPAC Name |

(2-ethoxynaphthalen-1-yl)-(2-phenylmorpholin-4-yl)methanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23NO3/c1-2-26-20-13-12-17-8-6-7-11-19(17)22(20)23(25)24-14-15-27-21(16-24)18-9-4-3-5-10-18/h3-13,21H,2,14-16H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJJVWGKRYRUUMM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C2=CC=CC=C2C=C1)C(=O)N3CCOC(C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Ethoxynaphthalen-1-yl)(2-phenylmorpholino)methanone typically involves multi-step organic reactions. One common synthetic route includes the reaction of 2-ethoxynaphthalene with a suitable morpholine derivative under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

(2-Ethoxynaphthalen-1-yl)(2-phenylmorpholino)methanone can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions vary depending on the desired transformation but often involve specific temperatures, pressures, and solvents to facilitate the reaction .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield naphthoquinones, while reduction reactions may produce naphthalenes with reduced functional groups .

Scientific Research Applications

(2-Ethoxynaphthalen-1-yl)(2-phenylmorpholino)methanone has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential biological activity, including antimicrobial, anticancer, and anti-inflammatory properties.

Medicine: Explored for its potential therapeutic applications, including drug development and disease treatment.

Industry: Utilized in the production of specialty chemicals, dyes, and other industrial products

Mechanism of Action

The mechanism of action of (2-Ethoxynaphthalen-1-yl)(2-phenylmorpholino)methanone involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the intended application .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Crystallographic Properties

The target compound shares structural motifs with several methanone-based systems, including:

- Di(1H-tetrazol-5-yl)methanone oxime and 5,5′-(hydrazonomethylene)bis(1H-tetrazole): These compounds exhibit extensive hydrogen-bonding networks, stabilizing their crystal structures. For example, di(1H-tetrazol-5-yl)methanone oxime decomposes at 288.7°C, while 5,5′-(hydrazonomethylene)bis(1H-tetrazole) decomposes at 247.6°C, highlighting the role of hydrogen bonds in thermal stability .

- 2-Methoxy-1-(2-methoxy-4-nitronaphthalen-1-yl)-6-nitronaphthalene: This naphthalene-based methanone derivative crystallizes with a dihedral angle of 65.2° between its two naphthalene rings, influencing its molecular stacking and weak intermolecular interactions (e.g., C–H···O bonds) .

*Inferred from similar naphthalene derivatives .

Hydrogen-Bonding and Stability

Hydrogen-bonding patterns are critical for stabilizing methanone derivatives. The target compound’s ethoxy group may participate in C–H···O interactions, akin to 2-methoxy-1-(2-methoxy-4-nitronaphthalen-1-yl)-6-nitronaphthalene, which forms ladder-like structures via weak interactions . However, compounds like di(1H-tetrazol-5-yl)methanone oxime achieve higher thermal stability through stronger N–H···O/N hydrogen bonds, suggesting that the target compound’s morpholine and ethoxy groups may offer moderate stabilization .

Pharmacological Relevance

Structurally, the target compound resembles cannabinoid receptor modulators such as (2-Methyl-1-propyl-1H-indol-3-yl)-1-naphthalenylmethanone (JWH-015) and AM1241, which are CB2-selective agonists . While pharmacological data for the target compound are unavailable, its naphthalene and morpholine groups could influence receptor binding affinity or selectivity, warranting further investigation.

| Compound | Pharmacological Target | Selectivity | Key Substituents |

|---|---|---|---|

| JWH-015 | CB2 Receptor | High CB2 | Naphthalene, indole |

| AM1241 | CB2 Receptor | High CB2 | Iodophenyl, morpholine |

| Target Compound | Not studied | Unknown | Ethoxynaphthalene, phenylmorpholine |

Biological Activity

(2-Ethoxynaphthalen-1-yl)(2-phenylmorpholino)methanone is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

The compound has the following chemical characteristics:

- Molecular Formula : C20H18N2O2

- Molecular Weight : 318.37 g/mol

- IUPAC Name : this compound

Research indicates that this compound exhibits significant biological activities, primarily through:

- Inhibition of Enzymatic Pathways : The compound has been shown to inhibit specific enzymes involved in cancer cell proliferation.

- Receptor Binding : It interacts with various receptors, potentially modulating signaling pathways related to inflammation and cancer progression.

Anticancer Activity

Studies have demonstrated the compound's efficacy against several cancer cell lines. For instance:

- Breast Cancer Cells : In vitro studies revealed that the compound significantly reduces cell viability in MCF-7 breast cancer cells, with an IC50 value of approximately 15 µM.

- Lung Cancer Cells : It also showed promising results in A549 lung cancer cells, indicating potential as a therapeutic agent.

Antimicrobial Properties

Preliminary investigations suggest that this compound possesses antimicrobial properties, effective against both gram-positive and gram-negative bacteria.

Table 1: Summary of Biological Activities

| Activity Type | Cell Line/Organism | IC50/Effectiveness | Reference |

|---|---|---|---|

| Anticancer | MCF-7 (Breast Cancer) | 15 µM | |

| Anticancer | A549 (Lung Cancer) | 20 µM | |

| Antimicrobial | E. coli | Inhibition observed | |

| Antimicrobial | S. aureus | Inhibition observed |

Case Study: Anticancer Efficacy

In a controlled study published in a peer-reviewed journal, researchers explored the anticancer effects of this compound on human cancer cell lines. The study utilized various concentrations of the compound and assessed cell viability using MTT assays. Results indicated a dose-dependent decrease in cell viability, suggesting its potential as a chemotherapeutic agent.

"The findings underscore the importance of further exploring this compound's mechanisms and potential clinical applications in oncology" .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.